

Unveiling the Mechanism of Action of Rezafungin Against *Candida albicans*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antifungal agent 55

Cat. No.: B12385181

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent recently approved for the treatment of candidemia and invasive candidiasis.^[1] Its potent activity against *Candida albicans*, a primary causative agent of these infections, stems from a targeted disruption of the fungal cell wall biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of Rezafungin, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved cellular pathways.

Core Mechanism: Inhibition of (1,3)- β -D-Glucan Synthase

Rezafungin, like other echinocandins, exerts its fungicidal effect on *Candida* species by non-competitively inhibiting the (1,3)- β -D-glucan synthase enzyme complex.^{[2][3]} This enzyme is crucial for the synthesis of (1,3)- β -D-glucan, a fundamental polysaccharide component responsible for maintaining the structural integrity of the fungal cell wall.^{[3][4]} The inhibition of this enzyme leads to a depletion of glucan in the cell wall, resulting in a weakened structure that is unable to withstand osmotic stress, ultimately causing cell lysis and death.^{[5][6]}

Mammalian cells lack (1,3)- β -D-glucan synthase, making it a highly specific target for antifungal therapy with a favorable safety profile.[\[5\]](#)[\[7\]](#)

The (1,3)- β -D-glucan synthase complex consists of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p.[\[8\]](#) While echinocandins primarily target the Fks1p subunit, Rezafungin's interaction with this complex disrupts the polymerization of UDP-glucose into β -(1,3)-D-glucan chains.[\[2\]](#)[\[8\]](#)

Quantitative Efficacy of Rezafungin against *Candida albicans*

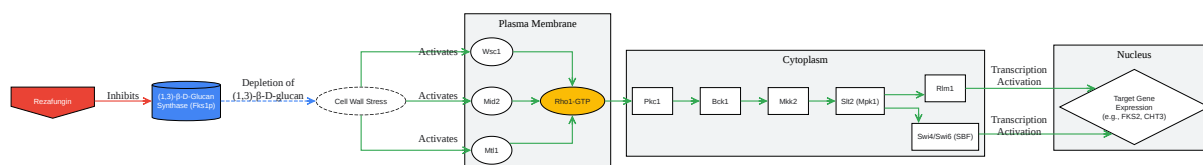
The in vitro activity of Rezafungin has been extensively evaluated against various *Candida albicans* isolates, including those resistant to other antifungal agents. The following table summarizes key quantitative data.

Parameter	Value	<i>Candida albicans</i> Strain(s)	Reference
MIC50	0.015 - 0.06 μ g/mL	Wild-type and azole-resistant isolates	[2]
MIC90	0.03 - 0.12 μ g/mL	Wild-type and azole-resistant isolates	[2]
Time-Kill Kinetics	Fungicidal (≥ 3 -log ₁₀ reduction in CFU/mL)	ATCC 90028	[2]
Post-antifungal Effect (PAFE)	8 - 12 hours	ATCC 90028	[2]

Table 1: Summary of In Vitro Efficacy of Rezafungin against *Candida albicans*

Signaling Pathway Perturbation

The inhibition of (1,3)- β -D-glucan synthesis by Rezafungin triggers a cascade of cellular stress responses in *Candida albicans*. The cell wall integrity (CWI) pathway is a primary signaling cascade activated in response to cell wall damage.



[Click to download full resolution via product page](#)

Caption: Cell Wall Integrity Pathway Activation by Rezafungin.

This pathway attempts to compensate for the cell wall damage by upregulating the expression of genes involved in cell wall synthesis and remodeling, such as FKS2 (an alternative catalytic subunit of glucan synthase) and chitin synthase genes (e.g., CHS3). However, the continued presence of Rezafungin prevents the successful repair of the cell wall, leading to cell death.

Detailed Experimental Protocols

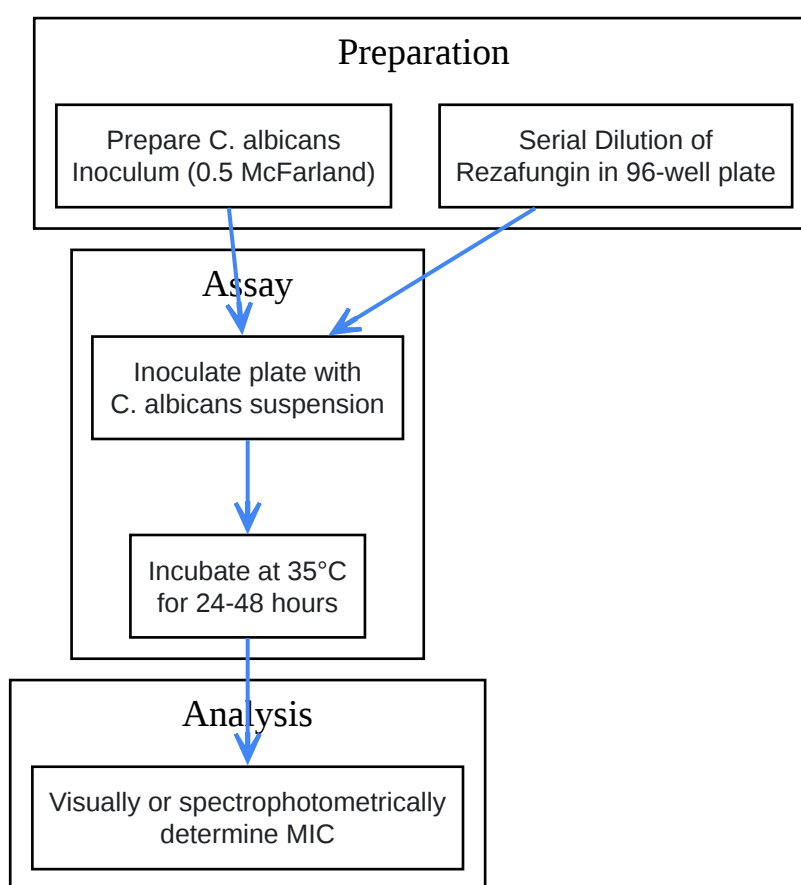
Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Rezafungin that inhibits the visible growth of *Candida albicans*.

Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.

- **Inoculum Preparation:** *Candida albicans* is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. A suspension is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL.

- **Drug Dilution:** Rezafungin is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
- **Inoculation and Incubation:** The prepared inoculum is added to each well containing the drug dilutions. The plate is incubated at 35°C for 24-48 hours.
- **MIC Reading:** The MIC is determined as the lowest concentration of Rezafungin at which there is a significant inhibition (approximately 50% for fungistatic endpoints or complete inhibition for fungicidal endpoints) of growth compared to the drug-free control well.



[Click to download full resolution via product page](#)

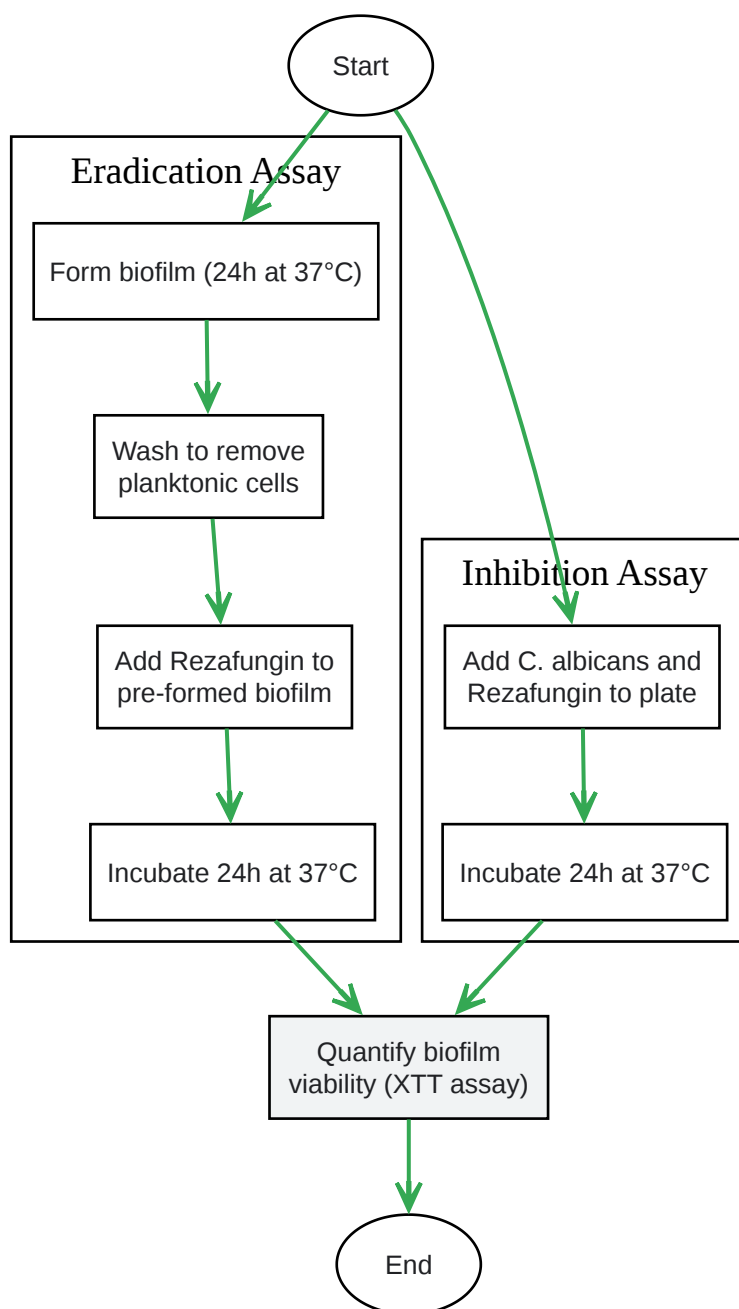
Caption: Workflow for MIC Determination.

Biofilm Inhibition and Eradication Assays

Objective: To assess the ability of Rezafungin to prevent the formation of *Candida albicans* biofilms and to eradicate pre-formed biofilms.

Methodology:

- **Biofilm Formation:** A standardized suspension of *Candida albicans* is added to the wells of a 96-well plate and incubated at 37°C for 24 hours to allow for biofilm formation.
- **Inhibition Assay:** Rezafungin at various concentrations is added to the wells along with the *Candida albicans* suspension at the beginning of the incubation period.
- **Eradication Assay:** Pre-formed biofilms are washed with phosphate-buffered saline (PBS) to remove planktonic cells, and then fresh medium containing various concentrations of Rezafungin is added. The plate is incubated for another 24 hours.
- **Quantification:** The metabolic activity of the biofilms is quantified using a colorimetric assay such as the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The absorbance is read spectrophotometrically.



[Click to download full resolution via product page](#)

Caption: Biofilm Inhibition and Eradication Assay Workflow.

Conclusion

Rezafungin presents a significant advancement in the treatment of invasive *Candida albicans* infections. Its potent and specific mechanism of action, centered on the inhibition of (1,3)- β -D-glucan synthase, leads to rapid fungicidal activity. The detailed understanding of its interaction

with the fungal cell and the subsequent cellular responses, as outlined in this guide, is crucial for its effective clinical application and for the future development of novel antifungal therapies. The provided experimental frameworks serve as a foundation for further research into the nuances of Rezafungin's activity and the broader field of antifungal drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biopharmadive.com [biopharmadive.com]
- 2. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 5. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 6. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Mechanism of Action of Rezafungin Against Candida albicans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385181#antifungal-agent-55-mechanism-of-action-against-candida-albicans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com